molecular formula C11H17NO2 B3196604 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol CAS No. 100054-98-6

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol

Cat. No.: B3196604
CAS No.: 100054-98-6
M. Wt: 195.26 g/mol
InChI Key: IRCVWAUYLSQYCW-UHFFFAOYSA-N
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Description

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol is an organic compound that features a benzyl group substituted with a methoxy group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol typically involves the reaction of 2-methoxybenzyl chloride with methylamine, followed by the addition of ethanolamine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzylamine: Similar structure but lacks the ethanolamine moiety.

    2-Methylbenzylamine: Similar structure but lacks the methoxy group.

    2-Methoxybenzyl chloride: Precursor in the synthesis of 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol.

Uniqueness

This compound is unique due to the presence of both the methoxybenzyl and ethanolamine groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[(2-methoxyphenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-12(7-8-13)9-10-5-3-4-6-11(10)14-2/h3-6,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCVWAUYLSQYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Methoxybenzyl bromide [J.Med. Chem., 32, 1761 (1989)] was reacted with N-methylethanolamine as described in the three previous examples to give N-(2-methoxybenzyl)-N-methylethanolamine which was reacted with 3-chloro-2-(dimethylaminomethyl)phenol in a similar manner to Example 1 (except that conversion into the dihydrochloride salt was omitted) to give the title compound b.p. 100° C. at 0.01 mbar.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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